Pemetrexed disodium heptahydrate

Overview

Description

Pemetrexed sodium hydrate is a chemotherapy drug used primarily to treat malignant pleural mesothelioma and non-small cell lung cancer. It is a folate analog metabolic inhibitor that disrupts folate-dependent metabolic processes essential for cell replication .

Preparation Methods

The preparation of pemetrexed sodium hydrate involves the synthesis of pemetrexed diacid, which is a key intermediate. The diacid is then converted to pemetrexed disodium, which can exist in various polymorphic forms, including the hemipentahydrate form . The synthetic route involves multiple steps, including the formation of the diacid, followed by its conversion to the disodium salt. Industrial production methods focus on optimizing the yield and purity of the final product, often involving high-performance liquid chromatography and gas chromatography for purity analysis .

Chemical Reactions Analysis

Pemetrexed sodium hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chloral hydrate and sodium acetate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the combination with cisplatin is commonly used in chemotherapy treatments .

Scientific Research Applications

Pemetrexed sodium hydrate has a wide range of scientific research applications. It is extensively used in the treatment of various cancers, including non-small cell lung cancer, breast cancer, mesothelioma, colorectal cancer, pancreatic cancer, gastric cancer, bladder cancer, cervical cancer, and head and neck cancers . Its ability to inhibit multiple folate-dependent enzymes makes it a valuable tool in cancer research and treatment. Additionally, it is used in studies exploring the mechanisms of folate metabolism and DNA synthesis .

Mechanism of Action

Pemetrexed sodium hydrate exerts its effects by inhibiting three key enzymes involved in folate metabolism and purine and pyrimidine synthesis: thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . By disrupting these pathways, it prevents the synthesis of DNA and RNA, leading to the inhibition of cell replication and tumor growth .

Comparison with Similar Compounds

Pemetrexed sodium hydrate is chemically similar to other folate analogs, such as methotrexate. it is unique in its ability to inhibit multiple folate-dependent enzymes, making it a multi-targeted antifolate . Other similar compounds include raltitrexed and pralatrexate, which also target folate metabolism but have different specificities and clinical applications .

Biological Activity

Pemetrexed disodium heptahydrate, commonly known as pemetrexed, is a multi-targeted antifolate chemotherapeutic agent primarily used in the treatment of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. Its mechanism of action involves the inhibition of several key enzymes in the folate metabolic pathway, leading to impaired DNA synthesis and ultimately cell death. This article provides a comprehensive overview of the biological activity of pemetrexed, supported by detailed research findings, data tables, and case studies.

Chemical Structure and Properties

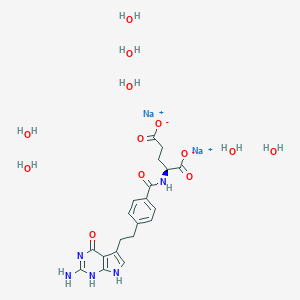

This compound has the chemical formula C20H33N5Na2O13•7H2O and a molecular weight of 597.49 g/mol. It is characterized by its pyrrolopyrimidine-based structure, which facilitates its interaction with folate-dependent enzymes.

Pemetrexed exerts its antineoplastic effects by inhibiting multiple folate-dependent enzymes:

- Thymidylate Synthase (TS) : Critical for DNA synthesis.

- Dihydrofolate Reductase (DHFR) : Involved in the reduction of dihydrofolate to tetrahydrofolate.

- Glycinamide Ribonucleotide Formyltransferase (GARFT) : Plays a role in purine synthesis.

The inhibition of these enzymes leads to decreased availability of nucleotides necessary for DNA replication, thereby inducing apoptosis in rapidly dividing cancer cells .

In Vitro Studies

-

Cell Lines : Pemetrexed has shown significant inhibitory effects on various cancer cell lines, including:

- A549 : A KRAS-dependent lung cancer cell line. Pemetrexed treatment resulted in increased apoptosis markers such as cleaved caspase-3 and PARP, alongside enhanced reactive oxygen species (ROS) production and mitochondrial membrane potential loss .

- PC9 : An EGFR-mutated lung cancer cell line. Pemetrexed induced G1 phase cell cycle arrest and apoptosis through mechanisms involving Bcl-2 family proteins and caspase activation .

- Synergistic Effects : Studies indicate that pemetrexed exhibits synergistic effects when combined with cisplatin, enhancing its overall efficacy against mesothelioma cells .

Pharmacokinetics

Pemetrexed is primarily eliminated unchanged through renal pathways, with 70% to 90% of the dose recovered in urine within 24 hours post-administration. The drug exhibits linear pharmacokinetics across a range of doses, with systemic clearance decreasing in patients with impaired renal function .

Clinical Studies

Clinical trials have demonstrated the effectiveness of pemetrexed in treating advanced NSCLC and mesothelioma:

- First-Line Treatment : Pemetrexed is often used in combination with platinum-based therapies for NSCLC patients.

- Second-Line Treatment : It serves as a monotherapy option for patients who have progressed after initial treatments.

Case Study Highlights

- Efficacy in NSCLC : A clinical trial reported that pemetrexed significantly improved overall survival rates in patients with non-squamous NSCLC compared to standard therapies.

- Toxicity Management : The administration of folic acid and vitamin B12 has been shown to mitigate hematologic toxicities associated with pemetrexed treatment, enhancing patient tolerability .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C20H33N5Na2O13•7H2O |

| Molecular Weight | 597.49 g/mol |

| Primary Mechanism | Inhibition of TS, DHFR, GARFT |

| Elimination Half-Life | ~3.5 hours |

| Systemic Clearance | 91.8 mL/min |

| Urinary Excretion | 70%-90% unchanged within 24 hours |

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which pemetrexed disodium heptahydrate induces apoptosis in NSCLC cells?

Pemetrexed activates both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key mechanisms include:

- Intrinsic pathway : Upregulation of pro-apoptotic Bax, downregulation of anti-apoptotic Bcl-2, and mitochondrial cytochrome c release, leading to caspase-9 and caspase-3 activation .

- Extrinsic pathway : Increased expression of Fas/FasL, TRAIL/DR4, and FADD, which activate caspase-8 and downstream caspases .

- ROS generation : Dose-dependent elevation of reactive oxygen species (ROS) triggers DNA damage and mitochondrial membrane potential (MMP) loss, further amplifying apoptosis . Methodology : Use flow cytometry (FCM) for Annexin V/PI staining to quantify apoptosis, and Western blotting to assess caspase cleavage and Bax/Bcl-2 ratios .

Q. How does pemetrexed induce G1-phase cell cycle arrest in EGFR-mutant NSCLC cells?

Pemetrexed activates the TGF-β/Smad pathway, increasing p15INK4B expression and inhibiting Cyclin D1-Cdk4/6 complexes. This results in Rb protein hypophosphorylation and G1-phase arrest . Methodology :

- Perform cell cycle analysis via FCM with propidium iodide staining .

- Validate protein expression changes (e.g., p-Smad2/3, Cyclin D1) using Western blotting .

Q. What experimental assays are recommended to assess pemetrexed’s cytotoxicity and DNA damage effects?

- WST-1 assay : Quantifies cell viability via mitochondrial activity after 72-hour pemetrexed treatment .

- TUNEL assay : Detects DNA fragmentation, a hallmark of apoptosis, using fluorescence-labeled dUTP .

- γ-H2AX staining : Measures DNA double-strand breaks via Western blot or immunofluorescence .

Advanced Research Questions

Q. How can conflicting data on mitochondrial membrane potential (MMP) and Bax/Bcl-2 ratios be resolved in pemetrexed-treated cells?

While pemetrexed increases Bax/Bcl-2 ratios (pro-apoptotic), MMP loss (JC-10 monomer shift) may appear contradictory. This is explained by ROS-mediated oxidative stress, which disrupts mitochondrial integrity independently of Bax/Bcl-2 balance . Methodology :

- Combine JC-10 staining (MMP) with ROS detection (e.g., DCFH-DA probes) to correlate oxidative stress with mitochondrial dysfunction .

- Use caspase inhibitors (e.g., Z-VAD-FMK) to distinguish caspase-dependent vs. -independent MMP loss .

Q. What strategies mitigate pemetrexed’s oxidative degradation in aqueous formulations for preclinical studies?

Pemetrexed is sensitive to pH and oxygen. Stabilization methods include:

- Antioxidants : Add sodium sulfite (0.06 mg/mL) or N-acetylcysteine (1.63 mg/mL) as sacrificial reductants .

- Oxygen control : Use nitrogen purging to maintain dissolved oxygen (DO) <1 ppm and headspace oxygen <1% .

- pH optimization : Formulate at pH 7–8 to minimize degradation .

Q. How do polymorphic and hydrate forms of pemetrexed disodium impact experimental reproducibility?

Polymorphs (e.g., heptahydrate vs. hemipentahydrate) differ in solubility and stability. For consistency:

- Characterize batches via powder X-ray diffraction (PXRD) and thermogravimetric analysis (TGA) .

- Store samples in controlled humidity to prevent hydrate conversion .

Q. What synthetic challenges arise in producing high-purity this compound for in vitro studies?

Common impurities include N-methyl pemetrexed and pemetrexed glutamide , which form during incomplete esterification or methylation steps . Methodology :

- Use reverse-phase HPLC with UV detection (λ = 254 nm) to monitor impurity profiles .

- Optimize reaction conditions (e.g., pH, temperature) to suppress side reactions .

Q. Why does pemetrexed exhibit variable efficacy in senescence-associated β-galactosidase (SA-β-gal)-positive cells?

Senescent cells (SA-β-gal-positive) resist apoptosis but undergo irreversible cell cycle arrest. Pemetrexed’s efficacy depends on the balance between apoptosis induction and senescence promotion, which is influenced by dose and exposure time . Methodology :

- Co-stain cells with SA-β-gal and Annexin V to quantify apoptotic vs. senescent populations .

- Use senolytic agents (e.g., dasatinib) to eliminate senescent cells and enhance pemetrexed’s cytotoxicity .

Properties

IUPAC Name |

disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O6.2Na.7H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;7*1H2/q;2*+1;;;;;;;/p-2/t13-;;;;;;;;;/m0........./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVSMHJWAOSBMD-MYXYZBIASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N5Na2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189238 | |

| Record name | Pemetrexed disodium heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357166-29-1 | |

| Record name | Pemetrexed disodium heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357166291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pemetrexed disodium heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | disodium (2S)-2-[({4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]phenyl}carbonyl)amino]pentanedioate heptahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEMETREXED DISODIUM HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T47E4OM16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.